molecular formula C25H31N3O B11183957 2-(4-phenylpiperazin-1-yl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

2-(4-phenylpiperazin-1-yl)-1-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11183957
M. Wt: 389.5 g/mol
InChI Key: VRKZHYIGFNCSIM-UHFFFAOYSA-N
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Description

2-(4-PHENYLPIPERAZIN-1-YL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-PHENYLPIPERAZIN-1-YL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the reaction of 4-phenylpiperazine with a suitable quinoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The pathways involved could include modulation of neurotransmitter systems, inhibition of enzyme activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine Derivatives: Compounds with similar piperazine structures.

    Quinoline Derivatives: Compounds with similar quinoline structures.

Uniqueness

The uniqueness of 2-(4-PHENYLPIPERAZIN-1-YL)-1-(2,2,4,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific combination of piperazine and quinoline moieties, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1-(2,2,4,7-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C25H31N3O/c1-19-10-11-22-20(2)17-25(3,4)28(23(22)16-19)24(29)18-26-12-14-27(15-13-26)21-8-6-5-7-9-21/h5-11,16-17H,12-15,18H2,1-4H3

InChI Key

VRKZHYIGFNCSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CN3CCN(CC3)C4=CC=CC=C4)(C)C)C

Origin of Product

United States

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